molecular formula C16H21N5O2 B1662876 阿立哌立德 CAS No. 59338-93-1

阿立哌立德

货号: B1662876
CAS 编号: 59338-93-1
分子量: 315.37 g/mol
InChI 键: KSEYRUGYKHXGFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

阿利扎普利德有几种科学研究应用:

    化学: 用作研究多巴胺拮抗剂及其合成的模型化合物。

    生物学: 研究其对多巴胺受体和相关途径的影响。

    医学: 主要用作临床环境中的抗呕吐剂。 .

    工业: 用于制药行业生产抗呕吐药物

作用机制

阿利扎普利德的抗呕吐作用是由于其在中枢神经系统化学感受器触发区的多巴胺 D2 受体上的拮抗活性。 此作用可预防由大多数刺激引起的恶心和呕吐 阿利扎普利德可以穿过血脑屏障,这对它的作用至关重要 .

类似化合物:

阿利扎普利德的独特之处:

安全和危害

Alizapride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

准备方法

合成路线和反应条件: 阿利扎普利德盐酸盐的制备涉及以下几个步骤:

    中间体 2-甲氧基-4-氨基-5-硝基苯甲酸的制备: 此中间体通过硝化和还原反应合成。

    中间体 2-甲氧基-4-乙酰氨基-5-硝基苯甲酸钠的制备: 此步骤包括乙酰化和随后的转化为钠盐。

    中间体 2-甲氧基-4,5-二氨基苯甲酸的制备: 此步骤通过还原反应实现。

    中间体 5-甲氧基-6-羧基苯并三唑的制备: 此步骤涉及环化反应。

    中间体 5-甲氧基-6-甲氧羰基苯并三唑的制备: 此步骤通过酯化反应实现。

    阿利扎普利德盐酸盐的制备: 最终产物通过与 N-烯丙基-2-胺的缩合反应获得

工业生产方法: 阿利扎普利德盐酸盐的工业生产遵循类似的合成路线,但经过优化,以实现高产率、操作简便和污染最小化 .

反应类型:

    氧化: 阿利扎普利德可以发生氧化反应,特别是在甲氧基和氨基处。

    还原: 还原反应参与中间体的制备。

    取代: 取代反应在中间体和最终产物的合成中很常见。

常用试剂和条件:

    硝化: 通常使用硝酸和硫酸。

    还原: 氢气和碳载钯是典型的试剂。

    乙酰化: 乙酸酐用于乙酰化反应。

    环化: 环化反应通常需要酸性或碱性条件。

    酯化: 甲醇和硫酸用于酯化反应。

主要形成的产物:

    中间体: 各种中间体,如 2-甲氧基-4-氨基-5-硝基苯甲酸、2-甲氧基-4,5-二氨基苯甲酸和 5-甲氧基-6-甲氧羰基苯并三唑。

    最终产物: 阿利扎普利德盐酸盐

相似化合物的比较

Uniqueness of Alizapride:

属性

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEYRUGYKHXGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866755
Record name Alizapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.95e-01 g/L
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59338-93-1
Record name Alizapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59338-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alizapride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alizapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 °C
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alizapride
Reactant of Route 2
Reactant of Route 2
Alizapride
Reactant of Route 3
Alizapride
Reactant of Route 4
Reactant of Route 4
Alizapride
Reactant of Route 5
Alizapride
Reactant of Route 6
Reactant of Route 6
Alizapride
Customer
Q & A

Q1: What is the primary mechanism of action of alizapride?

A1: Alizapride exerts its antiemetic effect primarily by acting as a dopamine receptor antagonist at the chemoreceptor trigger zone (CTZ). [] This action helps to suppress nausea and vomiting reflexes.

Q2: What is the molecular formula and weight of alizapride?

A2: Alizapride hydrochloride has the molecular formula C19H25ClN4O3 and a molecular weight of 392.89 g/mol.

Q3: How does the structure of alizapride relate to its antiemetic potency compared to similar compounds?

A3: Alizapride is a methoxy-2-benzamide derivative. It exhibits greater potency as an antagonist of apomorphine-induced emesis in dogs compared to its parent compound, metoclopramide. [] This suggests that the structural modifications in alizapride contribute to its enhanced antiemetic activity.

Q4: Can alizapride be included in more complex infusions for pain and nausea management, and what is its stability in such formulations?

A4: A study investigating the stability of an infusion containing paracetamol, alizapride, ketorolac, and tramadol in glass bottles at 5 ± 3°C revealed that while ketorolac and alizapride remained stable for 35 days, tramadol's stability was 28 days, and paracetamol degraded much faster, falling below 90% of its initial concentration after just 7 days. [] This highlights the importance of considering the stability of individual components when formulating multi-drug infusions.

Q5: What is the pharmacokinetic profile of alizapride in children undergoing chemotherapy?

A5: A study on children aged 1 month to 15 years receiving chemotherapy found that alizapride exhibited a decrease in plasma clearance expressed per unit of body weight with age after a single 4 mg/kg infusion. [] This suggests that dosage adjustments might be necessary in pediatric populations based on age and body weight.

Q6: How does the administration regimen of alizapride affect its pharmacokinetic parameters?

A6: Studies on the pharmacokinetics of high-dose intravenous alizapride (16 mg/kg) for the prevention of cisplatin-induced emesis revealed a biexponential plasma decay pattern. [] Shortening the interval between injections led to an increase in drug exposure during the first 6 hours after cisplatin infusion. This finding highlights the potential impact of administration frequency on alizapride's efficacy.

Q7: How effective is alizapride in preventing postoperative nausea and vomiting (PONV) compared to other antiemetics?

A7: Studies comparing alizapride to other antiemetics like ondansetron have yielded mixed results. While one study found no evidence to support the non-inferiority of alizapride 100 mg compared to ondansetron 4 mg for intraoperative prophylaxis of PONV, [] other studies have shown comparable efficacy in preventing PONV in patients undergoing gynecological laparoscopy. [] The efficacy might be influenced by factors like the type of surgery, patient characteristics, and the chosen antiemetic regimen.

Q8: How effective is alizapride in controlling vomiting in infants and children?

A8: In an open trial involving 49 infants and children with vomiting associated with various conditions, oral alizapride at 3 mg/kg/day led to complete resolution of vomiting in 71.4% of the patients. [] This suggests that alizapride can be a valuable therapeutic option for managing vomiting in pediatric populations.

Q9: What analytical techniques have been employed to study the metabolic fate of alizapride?

A9: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to investigate the in vitro metabolic fate of alizapride. [] This technique allows for the identification and characterization of metabolites, providing insights into the drug's metabolic pathways and potential for forming reactive metabolites.

Q10: When was alizapride first introduced, and what were its initial applications?

A10: Alizapride was developed as a dopamine receptor antagonist with potent antiemetic properties. Early studies in the 1980s explored its use in managing chemotherapy-induced nausea and vomiting (CINV), particularly in cases involving cisplatin. [, ] It was also investigated for its potential in preventing postoperative nausea and vomiting (PONV) and treating vomiting in infants and children.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。